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molecular formula C12H14N4O B8460896 5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

Cat. No. B8460896
M. Wt: 230.27 g/mol
InChI Key: BLVGFLJUVIRTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

A mixture of 6-bromo-5′-methylspiro[chroman-4,2′-imidazol]-4′-amine (Intermediate 4, 115 mg, 0.39 mmol), trans-4-hydroxy-L-proline (51 mg, 0.39 mmol), CuI (37 mg, 0.20 mmol), and K2CO3 (162 mg, 1.17 mmol) in DMSO (0.9 mL) was stirred at r.t. for 15 min. Ammonia, (30-33% in H2O, 0.37 mL, 5.86 mmol) was added and the mixture was subjected to microwave irradiation at 110° C. for 3 h. The mixture was diluted with DMSO and water and filtered through a pad of diatomaceous earth. NaCl (s) was added and the aqueous mixture was extracted with EtOAc (5×35 mL). The combined organic phases were dried (Na2SO4) and evaporated to give a crude product which was purified by flash chromatography (4 g silica, eluent: CHCl3/(MeOH/NH3) gradient) affording the title compound (59 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.76-1.92 (m, 2 H), 2.19 (s, 3 H), 4.18-4.34 (m, 2 H), 4.45 (br. s., 2H), 5.69 (d, 1 H), 6.35 (dd, 1 H), 6.45 (br. s., 2 H), 6.50 (d, 1 H); MS (ES−) m/z 231 [M+H]+.
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
37 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:11]3([N:15]=[C:14]([NH2:16])[C:13]([CH3:17])=[N:12]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1.O[C@H]1C[NH:22][C@H](C(O)=O)C1.C([O-])([O-])=O.[K+].[K+].N>CS(C)=O.O.[Cu]I>[CH3:17][C:13]1[C:14]([NH2:16])=[N:15][C:11]2([C:4]3[C:5](=[CH:6][CH:7]=[C:2]([NH2:22])[CH:3]=3)[O:8][CH2:9][CH2:10]2)[N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
BrC=1C=C2C(=CC1)OCCC21N=C(C(=N1)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CC1)OCCC21N=C(C(=N1)N)C
Name
Quantity
51 mg
Type
reactant
Smiles
O[C@@H]1C[C@H](NC1)C(=O)O
Name
Quantity
162 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.9 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
37 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 110° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
ADDITION
Type
ADDITION
Details
NaCl (s) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (5×35 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (4 g silica, eluent: CHCl3/(MeOH/NH3) gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C(=NC2(N1)CCOC1=CC=C(C=C12)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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